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Comparison of PI3K Inhibitor Efficacy

Drug
Name

PI3K
Target

Trial Context /
Cancer Type

Overall
Response Rate
(ORR)

Progression-
Free Survival
(PFS)

Key Supporting
Findings

Pilaralisib Pan-

class I
(α, β, δ,

γ) [1]

Advanced Solid

Tumors (Phase I
monotherapy) [1]

11.1% (2/18

patients with
Partial Response)

[1]

Median: 1.9
months [1]

Modest single-

agent activity [2]

Pilaralisib Pan-

class I
(α, β, δ,

γ) [2]

+ Paclitaxel &

Carboplatin in
Solid Tumors

(Phase I combo)
[2]

13.5% (7/52

patients with
Partial Response)

[2]

Median: 3.2
months [2]

Did not enhance

chemo activity [2]

Alpelisib α-
isoform

specific
[3] [4]

+ Fulvestrant in
PIK3CA-
mutated,
HR+/HER2-

Breast Cancer [3]

Not precisely
listed in ORR

table; significant
PFS benefit vs

fulvestrant (HR:

- Ranked first in
6m-PFS (SUCRA

score: 0.95);
significantly

different from
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PI3K
Target

Trial Context /
Cancer Type

Overall
Response Rate
(ORR)

Progression-
Free Survival
(PFS)

Key Supporting
Findings

0.65; 95% CI:

0.50-0.85) [4]

control (OR: 2.33)

[3]

Buparlisib Pan-

class I
(α, β, δ,

γ) [3]

+ Fulvestrant in

PIK3CA-
mutated,

HR+/HER2-
Breast Cancer [3]

Ranked first in
ORR (SUCRA
score: 0.94);

significantly
different from

control (OR: 2.80)
[3]

- -

Pictilisib Pan-
class I

(α, β, δ,
γ) [3]

+ Fulvestrant in
PIK3CA-
mutated,
HR+/HER2-

Breast Cancer [3]

Ranked third in
ORR (SUCRA

score: 0.45) [3]

- -

Taselisib β, γ, δ-

isoform
specific

[3]

+ Fulvestrant in

PIK3CA-
mutated,

HR+/HER2-
Breast Cancer [3]

Ranked fourth in

ORR (SUCRA
score: 0.17) [3]

- -

Experimental Protocols for Data Cited

The data in the comparison table comes from well-defined clinical trial protocols. Here are the key

methodological details for the major studies cited.

1. Phase I Trial of Pilaralisib Monotherapy [1]

Study Design: Phase I, multicenter, open-label, single-arm study.

Primary Endpoints: Maximum Tolerated Dose (MTD) and safety profile.
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Patient Population: 22 patients with advanced, metastatic, or unresectable solid tumors. The

median number of prior systemic therapies was 3.
Dosing: Pilaralisib was administered orally as a tablet formulation at doses ranging from 100 mg to

600 mg once daily in continuous 28-day cycles.
Response Assessment: Tumor response was evaluated using RECIST 1.0 (Response Evaluation

Criteria in Solid Tumors). Efficacy was evaluated in 18 patients.

2. Network Meta-Analysis of PI3K Inhibitors in Breast Cancer [3]

Study Design: Systematic review and network meta-analysis of randomized controlled trials (RCTs).

Literature Search: Databases (PubMed, Embase, Cochrane Library) were searched from inception
to June 2020.

Inclusion Criteria: RCTs comparing a PI3K inhibitor plus endocrine therapy versus endocrine
therapy alone in patients with breast cancer, which reported outcomes for the subgroup of patients

with PIK3CA mutations.
Outcomes: The primary efficacy outcome was the Objective Response Rate (ORR), assessed via

modified RECIST (mRECIST). Secondary outcomes included progression-free survival (PFS).
Analysis: A network meta-analysis was performed to compare different PI3K inhibitors indirectly and

rank them using Surface Under the Cumulative Ranking Curve (SUCRA) values.

PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the PI3K/AKT/mTOR pathway, which is hyperactivated in many cancers

and is the target of drugs like pilaralisib and alpelisib.
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The activity of this pathway is tightly regulated. PTEN, a key tumor suppressor, counteracts PI3K function

by dephosphorylating PIP3 back to PIP2 [4] [5]. Loss of PTEN function, which is common in cancers, leads

to constitutive pathway activation [5] [6]. This pathway is frequently dysregulated in many cancers through

mechanisms including PIK3CA mutations (encoding p110α) and PTEN loss [4] [7].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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